![molecular formula C12H15NO B11827892 {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Phenyl-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound that features a unique structural motif combining a phenyl group and an azabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to a pyrrole ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into various alcohols or amines.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: May be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and azabicyclohexane ring system may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: Synthesized via photochemical decomposition of CHF2-pyrazolines.
3-Azabicyclo[3.1.1]heptanes: Evaluated for their potential as antihistamines.
Uniqueness: {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific combination of a phenyl group and an azabicyclohexane ring system, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H15NO/c14-8-12-7-13-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |
InChI Key |
XQNIFHWPBDLZID-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(CN1)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




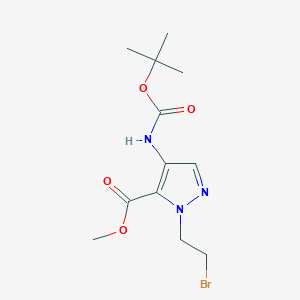

![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)
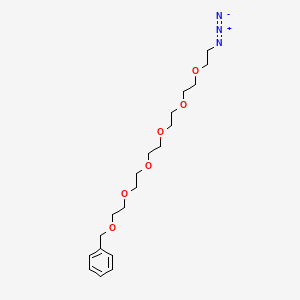

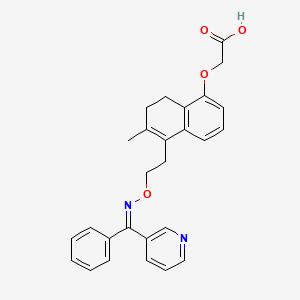

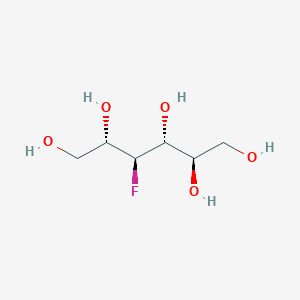
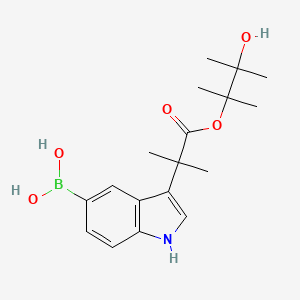
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
